molecular formula C18H17NO3 B151948 (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate CAS No. 886510-13-0

(9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate

Cat. No. B151948
CAS RN: 886510-13-0
M. Wt: 295.3 g/mol
InChI Key: YAEMQXJRXHCWDV-UHFFFAOYSA-N
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Description

“(9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate” is a chemical compound . It is used in various chemical reactions and has been mentioned in several peer-reviewed papers .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the conversion of xanthone derivatives to alcohols, followed by the introduction of the Fmoc amine . This results in the title reagent with alkanoic acids of different chain lengths attached to the 3-hydroxy position .


Molecular Structure Analysis

The molecular structure of “(9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate” is complex. Its IUPAC name is 9H-fluoren-9-ylmethyl 3-hydroxy-1-azetidinecarboxylate . The InChI code for this compound is 1S/C18H17NO3/c20-12-9-19(10-12)18(21)22-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,20H,9-11H2 .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it has been used in the synthesis of α-amino phosphonic acid containing peptide mimetics . It has also been used in the condensation of Fms-AlaP (OCH 3)-OH with the N-terminus of peptides .

Scientific Research Applications

Based on the information available, here is a comprehensive analysis of the scientific research applications of “(9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate”, also known as “1-FMOC-3-HYDROXYAZETIDINE”:

Peptide Synthesis

This compound is used as a coupling agent in peptide synthesis. The Fmoc group serves as a temporary protection for amino groups during the synthesis process, allowing for the selective formation of peptide bonds .

Capillary Electrophoresis

In capillary electrophoresis, it acts as a reagent in the precolumn derivatization of amines, which is essential for high-performance liquid chromatography (HPLC) and fluorescent detection .

HPLC Analysis

It is utilized for derivatizing amino acids for HPLC analysis. This process is crucial for separating and analyzing compounds based on their interactions with the chromatography medium .

Antibacterial Peptidomimetics

The compound has been used in the synthesis of Fmoc-triazine amino acids, which are applied in creating short antibacterial peptidomimetics. These are compounds that mimic peptides with antibacterial properties .

Photochemical Synthesis

There is research into the photochemical flow synthesis of 3-hydroxyazetidines, which includes compounds like 1-FMOC-3-HYDROXYAZETIDINE. This method involves using light to promote chemical reactions .

Safety and Hazards

The safety data sheet for a similar compound, “(9H-Fluoren-9-yl)methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Target of Action

It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or peptides in the body.

Mode of Action

It is known that the compound is an alanine derivative , which suggests that it may interact with biological systems in a similar way to the amino acid alanine

Biochemical Pathways

As an alanine derivative , it may be involved in protein synthesis or other processes related to amino acids. More research is needed to identify the exact pathways and their downstream effects.

Result of Action

As a compound used in proteomics research , it may have effects on protein structure or function. More detailed studies are needed to fully understand these effects.

properties

IUPAC Name

9H-fluoren-9-ylmethyl 3-hydroxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c20-12-9-19(10-12)18(21)22-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,20H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEMQXJRXHCWDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650147
Record name (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate

CAS RN

886510-13-0
Record name (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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